Efonidipine

描述

依福尼地平是一种二氢吡啶类钙通道阻滞剂,主要用于治疗高血压和心绞痛。它于 1995 年首次由盐野义制药株式会社以商品名 Landel 推出。 依福尼地平的独特之处在于它同时阻断 T 型和 L 型钙通道,这有助于其独特的药理学特性 .

准备方法

合成路线和反应条件: 依福尼地平盐酸盐乙醇盐可以通过一系列涉及二氢吡啶环的化学反应合成。合成通常包括将适当的醛和酮与氨或伯胺缩合,然后进行环化和酯化反应。 反应条件通常包括使用有机溶剂,例如甲醇、乙醇和乙腈 .

工业生产方法: 在工业环境中,依福尼地平盐酸盐乙醇盐是通过固体分散法制备的,以提高其溶解度和生物利用度。 这涉及使用介孔二氧化硅聚合物和溶剂蒸发技术来制造药物的无定形固体分散体 .

化学反应分析

反应类型: 依福尼地平会发生各种化学反应,包括氧化、还原和取代反应。这些反应对其代谢和药理活性至关重要。

常用试剂和条件: 涉及依福尼地平反应中常用的试剂包括氧化剂、还原剂和各种有机溶剂。 这些反应的条件通常包括控制温度和 pH 值,以确保所需的化学转化 .

主要形成的产物: 依福尼地平化学反应形成的主要产物包括其代谢产物,例如 N-脱苯基依福尼地平、脱氨基依福尼地平,和 N-脱苄基依福尼地平。 这些代谢物保留了母体化合物的一些药理活性 .

科学研究应用

依福尼地平在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究钙通道阻滞剂的模型化合物。在生物学和医学领域,依福尼地平因其降压和抗心绞痛作用而被广泛研究。 它还因其潜在的肾脏保护、脑保护和抗炎特性而被研究 .

作用机制

依福尼地平通过抑制 L 型和 T 型钙通道发挥其作用。这种双重抑制导致血管扩张和心率下降。通过阻断窦房结中的 T 型钙通道,依福尼地平延长了窦房结动作电位的晚期 4 期去极化,从而降低心率。 这导致心肌氧耗量减少,冠脉血流量增加,有助于减轻心肌缺血 .

相似化合物的比较

依福尼地平经常与其他钙通道阻滞剂(如氨氯地平)进行比较。虽然这两种药物在降低血压方面都非常有效,但依福尼地平更容易引起周围性水肿和反射性心动过速。此外,依福尼地平已显示出潜在的肾脏保护、脑保护和抗炎作用,而这些作用在氨氯地平中并不明显。 其他类似化合物包括硝苯地平、非洛地平,和尼卡地平,但依福尼地平对 L 型和 T 型钙通道的双重抑制使其脱颖而出 .

生物活性

Efonidipine is a unique calcium channel blocker (CCB) that selectively inhibits both T-type and L-type calcium channels. This dual action contributes to its therapeutic effects, particularly in the management of hypertension and renal protection. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety profile based on diverse research findings.

This compound's primary mechanism involves the inhibition of calcium influx through T-type and L-type calcium channels, which plays a critical role in vascular smooth muscle contraction and cardiac function.

- T-Type Calcium Channel Blockade : This action is particularly significant in the heart and vasculature, where it helps reduce blood pressure by promoting vasodilation.

- Renal Protective Effects : this compound has been shown to exert renoprotective effects by decreasing glomerular capillary pressure and reducing proteinuria, which is crucial in hypertensive patients with renal impairment .

Hypertension Management

This compound has demonstrated comparable efficacy to other standard CCBs such as amlodipine in lowering blood pressure. A randomized controlled trial involving 200 patients indicated that this compound reduced systolic blood pressure (SBP) by an average of 18.2 mmHg and diastolic blood pressure (DBP) by 10.7 mmHg over a treatment period of 28 days .

| Parameter | This compound | Amlodipine |

|---|---|---|

| SBP Reduction (mmHg) | 18.2 ± 12.2 | 19.2 ± 11.8 |

| DBP Reduction (mmHg) | 10.7 ± 7.0 | 10.2 ± 7.7 |

| Heart Rate Change (bpm) | -8.1 ± 8.3 | -7.2 ± 9.9 |

Renal Outcomes

In the context of renal outcomes, this compound has shown significant antiproteinuric effects, which are particularly beneficial for patients with hypertension-related kidney damage. In a study comparing this compound with cilnidipine, both drugs effectively controlled blood pressure; however, this compound exhibited a more pronounced reduction in proteinuria .

Case Studies

- Cerebroprotective Effects : A study indicated that this compound might exert cerebroprotective effects in diabetic models through modulation of the TGF-β/SMAD-2 signaling pathway, leading to decreased oxidative stress markers and improved antioxidant levels .

- Long-term Aldosterone Suppression : Longitudinal studies have shown that this compound can decrease plasma aldosterone levels despite increased renin activity, suggesting its role in modulating neurohormonal responses associated with hypertension .

Safety Profile

This compound has been generally well-tolerated among patients, with a safety profile similar to other CCBs. Adverse effects reported include mild hypotension and peripheral edema; however, these are less frequent compared to traditional L-type CCBs .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for elucidating the dual L-type and T-type calcium channel inhibition mechanism of Efonidipine?

- Methodological Answer : Utilize electrophysiological techniques (e.g., patch-clamp assays) to measure ion currents in transfected HEK293 cells expressing human Cav1.2 (L-type) and Cav3.2 (T-type) channels. Combine with molecular docking studies to analyze this compound’s binding affinity to channel subtypes. Validate findings using knockout murine models to isolate channel-specific effects in vascular smooth muscle cells . Ensure dose-response curves are constructed to calculate IC50 values, adhering to statistical precision guidelines (e.g., reporting to ≤3 significant figures) .

Q. How should pharmacokinetic studies for this compound be designed to ensure reproducibility?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for plasma concentration measurements in animal models (e.g., Sprague-Dawley rats). Standardize protocols for sampling intervals (e.g., 0, 1, 3, 6, 12, 24 hours post-administration) and include negative controls. Use the metric system for all measurements (e.g., mg/kg, mL/min) and validate assays via intra- and inter-day precision tests (CV <15%) . Address interspecies variability by comparing metabolic pathways in hepatic microsomes from multiple species.

Q. What in vitro assays are most effective for assessing this compound’s vascular selectivity?

- Methodological Answer : Conduct isolated tissue bath experiments using rat aortic rings (L-type dominant) and mesenteric arteries (T-type dominant). Pre-treat tissues with selective channel blockers (e.g., nifedipine for L-type, mibefradil for T-type) to isolate this compound’s effects. Calculate EC50 values and compare potency ratios between tissues. Include calcium imaging in primary vascular smooth muscle cells to confirm intracellular Ca²⁺ flux inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in hypertension models?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences (e.g., first-pass metabolism). Validate using arterial blood pressure telemetry in spontaneously hypertensive rats (SHRs) with simultaneous plasma drug monitoring. Analyze tissue-specific effects via autoradiography with radiolabeled this compound to assess distribution in vascular vs. cardiac tissues. Address confounding factors (e.g., autonomic reflexes) by including sham-operated controls .

Q. What strategies optimize long-term safety assessment of this compound in preclinical studies?

- Methodological Answer : Design 26-week chronic toxicity studies in two species (e.g., rats and dogs) with tiered dosing (low, mid, high). Monitor hemodynamic parameters (e.g., systolic/diastolic pressure), renal function (creatinine clearance), and histopathology (vascular/cardiac tissues). Use blinded randomized allocation and adhere to ethical guidelines for humane endpoints. Include interim analyses to adjust dosing and mitigate risks .

Q. How should researchers address conflicting data on this compound’s effects on cardiac remodeling in heart failure models?

- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) of left ventricular tissue in post-myocardial infarction rats treated with this compound vs. standard therapies (e.g., enalapril). Focus on fibrosis markers (e.g., TGF-β, collagen I/III). Use meta-analysis to reconcile discrepancies by aggregating data from studies with standardized endpoints (e.g., ejection fraction, LV mass). Apply mixed-effects models to account for variability in experimental designs (e.g., dosing regimens, model induction methods) .

Q. What computational approaches enhance the prediction of this compound’s off-target interactions?

- Methodological Answer : Implement structure-activity relationship (SAR) modeling using ChemAxon or MOE software to screen against the ChEMBL database. Validate predictions via radioligand binding assays for high-risk targets (e.g., hERG channels, adrenergic receptors). Cross-reference with pharmacovigilance data from clinical trials to prioritize in vitro testing .

Q. Methodological and Ethical Considerations

Q. How to ensure compliance with open science practices when publishing this compound research?

- Methodological Answer : Deposit raw electrophysiological data and HPLC chromatograms in FAIR-aligned repositories (e.g., Zenodo) with CC-BY licenses. Provide detailed metadata (e.g., instrument settings, sampling rates) and link to protocols.io for methodology transparency. Use FAIRsharing standards for dataset annotation and cite all software tools (e.g., Clampfit, GraphPad) .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC50/EC50. Report confidence intervals and use ANOVA with post-hoc corrections for multi-group comparisons. Pre-specify statistical power (≥80%) and α (0.05) in protocols to avoid Type I/II errors. Disclose all data transformations (e.g., normalization) .

Q. How to design a robust literature review for identifying gaps in this compound research?

- Methodological Answer : Use PICO framework (Population: hypertensive models; Intervention: this compound; Comparison: other CCBs; Outcomes: BP reduction, side effects) to structure PubMed/Scopus searches. Apply PRISMA guidelines for systematic reviews and use Covidence for screening. Map gaps using evidence gap matrices (e.g., efficacy in renal vs. systemic hypertension) .

Tables for Quick Reference

属性

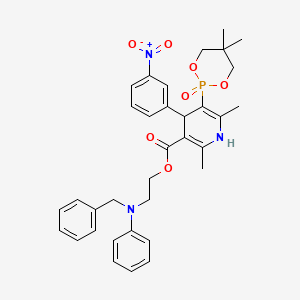

IUPAC Name |

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVFSAJIGAJDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043988 | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

746.9±60.0 °C | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

poorly soluble | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

This drug inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart. Efonidipine exerts negative chronotropic effects, decreasing heart rate. Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate. This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries and thereby attenuates myocardial ischemia. Efonidipine increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction . This increase leads to the prevention of renal damage that is normally associated with hypertension. Efonidipine increases the rate of renal sodium excretion via the suppression of aldosterone synthesis and aldosterone secretion from the adrenal glands. Aldosterone-induced renal parenchymal fibrosis is said to be suppressed by efonidipine. L-type calcium channel blockers, such as efonidipine, preferentially dilate afferent arterioles in the kidney, whereas both L-/T-type and L-/N-type calcium channel blockers potently dilate both afferent and efferent arterioles. The distinct actions of calcium channel blockers on the renal microcirculation are demonstrated by changes in glomerular capillary pressure and subsequent renal injury: L-type calcium channel blockers favor an increase in glomerular capillary pressure, whereas L-/T-type and L-/N-type CCBs alleviate glomerular hypertension. This supports the theory that L-Type/T-type calcium channel blockers may be of benefit in renal hypertension. Efonidipine is a long-acting medication due to a low dissociation constant. Recent studies suggest that efonidipine reduces plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease. | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

111011-63-3 | |

| Record name | Landel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efonidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFONIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。